![molecular formula C17H16N2O5 B5527527 dimethyl 2-[(anilinocarbonyl)amino]terephthalate](/img/structure/B5527527.png)
dimethyl 2-[(anilinocarbonyl)amino]terephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Research highlights the versatility of dimethyl 2-[(anilinocarbonyl)amino]terephthalate's synthesis, particularly in palladium-catalyzed aminocarbonylation reactions. For instance, dimethylformamide (DMF) has been identified as an efficient source of carbon monoxide in the palladium-catalyzed aminocarbonylation of aryl bromides, leading to the synthesis of corresponding aryl amides, including dimethyl 2-[(anilinocarbonyl)amino]terephthalate derivatives (Wan, Alterman, Larhed, & Hallberg, 2002).
Molecular Structure Analysis
The molecular structure of related compounds, such as dimethyl terephthalate derivatives, has been extensively studied, revealing insights into their crystalline forms. For example, the crystal and molecular structure of certain derivatives has been analyzed, showcasing the detailed arrangement and bonding within these molecules (Reibenspies, Talaty, & Yusoff, 1997).
Chemical Reactions and Properties
The chemical reactivity of dimethyl 2-[(anilinocarbonyl)amino]terephthalate and its derivatives is significant, with studies demonstrating its involvement in various chemical reactions. For example, the phosphorylation of waste products from dimethyl terephthalate production showcases its chemical versatility and potential for recycling and repurposing industrial waste (Todorov, Georgieva, Troev, & Borisov, 1992).
Physical Properties Analysis
The physical properties of dimethyl 2-[(anilinocarbonyl)amino]terephthalate derivatives have been explored in various studies. For instance, the optically active derivatives of terephthalic acid, which may include dimethyl 2-[(anilinocarbonyl)amino]terephthalate, have been synthesized and analyzed for their crystal structures, providing insights into their zwitterionic forms and potential applications in chiral metal-organic frameworks (Veselovsky, Lozanova, Isaeva, Lobova, Chernyshev, & Chernyshev, 2017).
Chemical Properties Analysis
The chemical properties of dimethyl 2-[(anilinocarbonyl)amino]terephthalate, particularly its role in catalysis and reaction mechanisms, have been a subject of research. For instance, the aminolysis of polyethylene terephthalate to produce amides of terephthalic acid and oligomeric diacids demonstrates the compound's chemical reactivity and potential for creating new materials (Zahn & Pfeifer, 1963).
Mechanism of Action
Future Directions
properties
IUPAC Name |
dimethyl 2-(phenylcarbamoylamino)benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-23-15(20)11-8-9-13(16(21)24-2)14(10-11)19-17(22)18-12-6-4-3-5-7-12/h3-10H,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKENLOPCRVYLCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-[(phenylcarbamoyl)amino]benzene-1,4-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({[(2,2,2-trichloro-1-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5527451.png)
![4-[(2,2-dimethylbutanoyl)amino]benzamide](/img/structure/B5527454.png)
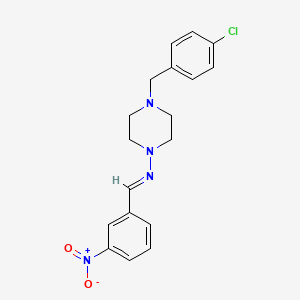

![5-[(2-chlorobenzyl)thio]-3-propyl-1H-1,2,4-triazole](/img/structure/B5527463.png)
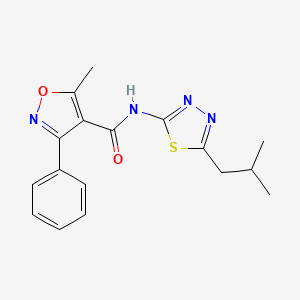
![N'-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-{[2-(4-methoxyphenyl)-2H-tetrazol-5-yl]thio}acetohydrazide](/img/structure/B5527475.png)
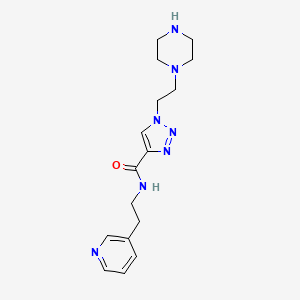
![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5527485.png)
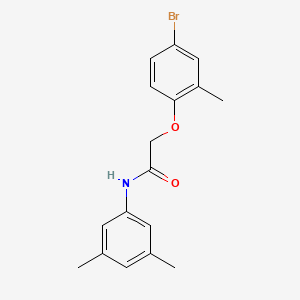
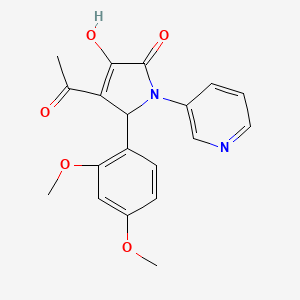
![3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5527535.png)
![N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B5527547.png)